molecular formula C11H12N2O2 B563358 3-(6-Methylpyridine-3-carbonyl)pyrrolidin-2-one CAS No. 1076198-57-6

3-(6-Methylpyridine-3-carbonyl)pyrrolidin-2-one

Cat. No. B563358
CAS RN: 1076198-57-6
M. Wt: 204.229
InChI Key: PIZKFUUXODAZGO-UHFFFAOYSA-N
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Description

“3-(6-Methylpyridine-3-carbonyl)pyrrolidin-2-one” is a compound with the molecular formula C11H12N2O2 . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This compound also contains a 6-methylpyridine-3-carbonyl group .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “3-(6-Methylpyridine-3-carbonyl)pyrrolidin-2-one”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of “3-(6-Methylpyridine-3-carbonyl)pyrrolidin-2-one” consists of a pyrrolidine ring attached to a 6-methylpyridine-3-carbonyl group . The pyrrolidine ring is a five-membered ring with one nitrogen atom . The 6-methylpyridine-3-carbonyl group is a pyridine ring with a methyl group at the 6-position and a carbonyl group at the 3-position .

Scientific Research Applications

Synthesis and Chemical Properties

Research on pyrrolidin-2-ones, including derivatives similar to 3-(6-Methylpyridine-3-carbonyl)pyrrolidin-2-one, highlights their importance as non-aromatic heterocyclic compounds found in the structure of many natural products and biologically active molecules. The ability to introduce various substituents into the nucleus of pyrrolidin-2-ones is crucial for synthesizing new medicinal molecules with enhanced biological activity. For instance, the synthesis of 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones and their derivatives by reacting methyl ester of furyl-2-carbonylpyruvic acid with aromatic aldehyde and amino-hydroxypropane derivatives demonstrates the compound's versatility in creating biologically active compounds (Rubtsova et al., 2020).

Application in Medicinal Chemistry

The structure of pyrrolidin-2-ones is pivotal in medicinal chemistry due to its presence in several biologically active molecules. Studies on derivatives of 3-amino-2-methylpyridine, closely related to the chemical structure , have led to the discovery of ligands for the BAZ2B bromodomain, showcasing the compound's potential in drug discovery and development. The ligands were identified through automatic docking, demonstrating the compound's utility in identifying novel therapeutic targets (Marchand, Lolli, & Caflisch, 2016).

Contributions to Material Science

Pyrrolidin-2-ones serve as crucial intermediates in synthesizing various materials. Polypyrroles, for instance, are derived from pyrrole compounds (to which pyrrolidin-2-ones are structurally related), forming highly stable, electrically conducting films. These materials have applications in various fields, including electronics and materials science, demonstrating the compound's versatility beyond pharmaceuticals (Anderson & Liu, 2000).

In Organic Synthesis

Research into the synthesis and properties of pyrrolidin-2-ones underscores their utility in organic synthesis. For example, the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones illustrates the compound's potential in creating intermediates for agrochemicals or medicinal compounds (Ghelfi et al., 2003).

Antimicrobial Properties

Studies on derivatives of 3-(6-Methylpyridine-3-carbonyl)pyrrolidin-2-one have explored their potential in developing antimicrobial agents. For instance, new polyamides derived from 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and hydantoin derivatives exhibit significant antimicrobial activity against various bacteria, demonstrating the compound's utility in creating new therapeutic agents (Faghihi & Mozaffari, 2008).

properties

IUPAC Name

3-(6-methylpyridine-3-carbonyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-2-3-8(6-13-7)10(14)9-4-5-12-11(9)15/h2-3,6,9H,4-5H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZKFUUXODAZGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662119
Record name 3-(6-Methylpyridine-3-carbonyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Methylpyridine-3-carbonyl)pyrrolidin-2-one

CAS RN

1076198-57-6
Record name 3-(6-Methylpyridine-3-carbonyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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